Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS 63617-98-1)
Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS 63617-98-1)
Executive Summary
Methyl 4-[Imino(methoxy)methyl]benzoate hydrochloride (CAS 63617-98-1) is a highly reactive, bifunctional organic intermediate belonging to the class of imidate hydrochlorides, classically known as Pinner salts. Featuring both a methyl ester and an imino ether hydrochloride moiety on a benzene ring, this compound serves as a critical synthetic linchpin in modern drug discovery and materials science. It is predominantly utilized for the downstream synthesis of amidines, amidrazones, and complex nitrogen-containing heterocycles such as oxazolines and benzimidazoles.
This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, the mechanistic causality behind its synthesis via the Pinner reaction, and field-proven protocols for its handling and application.
Chemical Identity and Physicochemical Properties
Understanding the structural behavior of Methyl 4-[Imino(methoxy)methyl]benzoate hydrochloride is essential for preventing premature degradation. The compound is highly hygroscopic; the electrophilic carbon of the imino group is highly susceptible to nucleophilic attack by water, which leads to irreversible hydrolysis into the corresponding carboxylic ester [1].
Table 1: Core Chemical and Physical Properties
| Property | Value / Description |
| Chemical Name | Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride |
| CAS Registry Number | 63617-98-1 |
| Molecular Formula | C10H12ClNO3 |
| Molecular Weight | 229.66 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in anhydrous methanol, ethanol; Insoluble in diethyl ether, hexanes |
| Stability | Highly moisture-sensitive (hygroscopic). Prone to thermal degradation at >50°C. |
| Storage Conditions | -20°C under inert atmosphere (Argon/Nitrogen), desiccated [2]. |
Mechanistic Pathway: The Pinner Reaction
The synthesis of CAS 63617-98-1 relies on the classical Pinner Reaction , first described by Adolf Pinner in 1877 [3]. The reaction converts a nitrile (in this case, methyl 4-cyanobenzoate) into an imidate hydrochloride using an alcohol (methanol) and a strong anhydrous acid (hydrogen chloride).
Causality in the Reaction Mechanism
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Electrophilic Activation: The anhydrous HCl protonates the nitrogen atom of the nitrile group. This generates a highly reactive nitrilium cation intermediate. The exclusion of water is non-negotiable here; if moisture is present, the nitrilium ion will immediately hydrolyze to an amide rather than reacting with the alcohol [4].
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Nucleophilic Addition: The oxygen atom of anhydrous methanol attacks the electrophilic carbon of the nitrilium ion.
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Proton Transfer & Precipitation: A rapid proton transfer yields the imidate hydrochloride. Because the reaction is typically conducted in a non-polar or moderately polar solvent mixture (or neat alcohol), the resulting salt precipitates out of solution, driving the equilibrium forward.
Caption: Workflow and mechanism of the Pinner reaction generating the imidate hydrochloride.
Experimental Protocol: Synthesis and Isolation
The following protocol outlines a self-validating system for synthesizing Methyl 4-[Imino(methoxy)methyl]benzoate hydrochloride. Every step is designed to mitigate the two primary failure modes of imidate synthesis: hydrolysis (due to moisture) and Ritter-type thermal degradation (due to poor temperature control)[5].
Materials Required
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Precursor: Methyl 4-cyanobenzoate (≥98% purity).
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Reagents: Anhydrous Methanol (Karl Fischer titration < 50 ppm H2O), 4N HCl in Cyclopentyl methyl ether (CPME) or anhydrous HCl gas.
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Solvents: Anhydrous Diethyl Ether (for washing).
Step-by-Step Methodology
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System Preparation (Moisture Exclusion): Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, an internal thermometer, and an argon inlet. Causality: Trace water on glassware surfaces will hydrolyze the nitrilium intermediate, drastically reducing yield.
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Dissolution: Dissolve 10.0 mmol of methyl 4-cyanobenzoate in 15.0 mL of anhydrous methanol under an argon atmosphere.
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Temperature Control: Submerge the flask in an ice-brine bath. Allow the internal temperature to equilibrate to 0–5 °C. Causality: The subsequent protonation is exothermic. If the temperature exceeds 10 °C, the imidate can undergo an irreversible elimination to form an amide and methyl chloride.
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Acidification: Slowly add 12.0 mmol of 4N HCl in CPME dropwise (or bubble anhydrous HCl gas) while maintaining the internal temperature below 5 °C.
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Incubation & Precipitation: Seal the flask under argon and transfer it to a 4 °C refrigerator for 24–48 hours. Self-Validation: The reaction is successful when a dense, white crystalline precipitate (the Pinner salt) forms at the bottom of the flask.
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Isolation: Rapidly filter the precipitate through a sintered glass funnel under a blanket of inert gas.
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Washing & Drying: Wash the filter cake with 3 × 10 mL of cold, anhydrous diethyl ether. Causality: Ether acts as an anti-solvent that removes unreacted nitrile and residual HCl without dissolving the target salt. Transfer the solid to a vacuum desiccator containing P2O5 and dry under high vacuum (0.1 mbar) for 12 hours.
Downstream Applications in Drug Development
Methyl 4-[Imino(methoxy)methyl]benzoate hydrochloride is rarely the final active pharmaceutical ingredient (API). Instead, it is a highly electrophilic hub used to construct complex pharmacophores.
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Amidine Synthesis: Reacting the imidate with methanolic ammonia or primary/secondary amines yields benzamidines. Amidines are critical hydrogen-bond donors frequently utilized in the design of serine protease inhibitors (e.g., anticoagulants like Dabigatran) [1].
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Heterocycle Formation: Condensation of the imidate with 1,2-diamines, 1,2-aminoalcohols, or 1,2-aminothiols yields benzimidazoles, oxazolines, and thiazolines, respectively. These motifs are ubiquitous in oncology and infectious disease drugs.
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Amidrazones and Triazoles: Reaction with hydrazines produces amidrazones, which can be further cyclized into 1,2,4-triazoles.
Caption: Downstream synthetic utility and degradation pathways of the imidate hydrochloride.
Analytical Characterization
To verify the integrity of the synthesized CAS 63617-98-1 before downstream use, researchers must rely on spectroscopic methods. Because the compound hydrolyzes in standard aqueous NMR solvents, anhydrous DMSO-d6 or CD3OD must be used, though CD3OD can cause deuterium exchange at the imino nitrogen.
Table 2: Diagnostic Analytical Markers
| Technique | Key Diagnostic Signals | Interpretation |
| 1H NMR (DMSO-d6) | ~11.5 - 12.5 ppm (br s, 2H) | Protonated imino group (=NH2+). Disappears upon D2O addition. |
| 1H NMR (DMSO-d6) | ~4.2 ppm (s, 3H) | Methoxy group attached to the imino carbon (-C(OCH3)=NH2+). |
| 1H NMR (DMSO-d6) | ~3.9 ppm (s, 3H) | Methyl ester group (-COOCH3) on the para position. |
| IR Spectroscopy | ~1650 - 1680 cm⁻¹ | Strong C=N stretching vibration (distinct from the ester C=O at ~1720 cm⁻¹). |
Note: The presence of a strong signal at ~1720 cm⁻¹ without the accompanying C=N stretch indicates that the sample has hydrolyzed back to methyl 4-carbomethoxybenzoate.
References
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A Lewis acid-promoted Pinner reaction National Center for Biotechnology Information (PMC)[Link]
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Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride Product Specifications Accela ChemBio[Link]
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Pinner reaction - Historical Overview and Mechanism Grokipedia [Link]
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Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride The Journal of Organic Chemistry - ACS Publications[Link]
